Hypoestestatin 2
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Description
Hypoestestatin 2 is a phenanthroindolizidine alkaloid found in the East African shrub Hypoëstes verticillaris . It is known for its cell growth inhibitory properties, particularly against murine P-388 lymphocytic leukemia .
Synthesis Analysis
The synthesis of Hypoestestatin 2 has been achieved in six linear steps from phenanthryl alcohol . The process involves a highly substrate-dependent Parham cycloacylation and Seebach’s enantioselective alkylation as the key steps . This route is concise, protecting-group free, provides access to all stereoisomers, and works on a gram scale .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Hypoestestatin 2 include a highly substrate-dependent Parham cycloacylation and Seebach’s enantioselective alkylation .Future Directions
properties
CAS RN |
97415-40-2 |
---|---|
Product Name |
Hypoestestatin 2 |
Molecular Formula |
C23H25NO4 |
Molecular Weight |
379.4 g/mol |
IUPAC Name |
(13aS,14R)-2,3,6-trimethoxy-9,11,12,13,13a,14-hexahydrophenanthro[9,10-f]indolizin-14-ol |
InChI |
InChI=1S/C23H25NO4/c1-26-13-6-7-14-15(9-13)16-10-20(27-2)21(28-3)11-17(16)22-18(14)12-24-8-4-5-19(24)23(22)25/h6-7,9-11,19,23,25H,4-5,8,12H2,1-3H3/t19-,23-/m0/s1 |
InChI Key |
VEPWWLXWVFFRLY-CVDCTZTESA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)C3=C([C@H]([C@@H]4CCCN4C3)O)C5=CC(=C(C=C52)OC)OC |
SMILES |
COC1=CC2=C(C=C1)C3=C(C(C4CCCN4C3)O)C5=CC(=C(C=C52)OC)OC |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(C(C4CCCN4C3)O)C5=CC(=C(C=C52)OC)OC |
synonyms |
hypoestestatin 2 |
Origin of Product |
United States |
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